molecular formula C10H6N4OS B5122844 4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile

Cat. No.: B5122844
M. Wt: 230.25 g/mol
InChI Key: WJUIFCAXYLBGRS-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with hydroxy, pyridinyl, sulfanyl, and carbonitrile groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of a pyridine derivative with a nitrile group, which undergoes cyclization with a thiol-containing pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

4-oxo-6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4OS/c11-5-7-8(6-1-3-12-4-2-6)13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUIFCAXYLBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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